2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
CAS No.: 2034546-98-8
Cat. No.: VC4260709
Molecular Formula: C16H16F3N3O3S
Molecular Weight: 387.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034546-98-8 |
|---|---|
| Molecular Formula | C16H16F3N3O3S |
| Molecular Weight | 387.38 |
| IUPAC Name | 11-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
| Standard InChI | InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-11-4-6-12(7-5-11)26(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2 |
| Standard InChI Key | BAKVNIYUGKOUGM-UHFFFAOYSA-N |
| SMILES | C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Introduction
The compound 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta pyrazolo[1,5-a]pyrazine is a complex organic molecule featuring a sulfonyl group attached to a trifluoromethoxyphenyl moiety and integrated into a fused pyrazolo-pyrazine ring system. This structure suggests potential applications in medicinal chemistry due to its unique heterocyclic framework and functional groups.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo-pyrazine core and the introduction of the sulfonyl group. A common approach might involve:
-
Formation of the Pyrazolo-Pyrazine Core: This could involve condensation reactions between appropriate precursors, such as pyrazole and pyrazine derivatives.
-
Introduction of the Sulfonyl Group: This step would typically involve a sulfonylation reaction using a suitable sulfonyl chloride, such as (4-(trifluoromethoxy)phenyl)sulfonyl chloride.
Biological Activity
Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as antimicrobial and anticancer research. The presence of a trifluoromethoxy group can enhance lipophilicity, potentially improving bioavailability.
| Compound Feature | Potential Biological Activity |
|---|---|
| Trifluoromethoxy Group | Enhanced lipophilicity, potentially increasing bioavailability |
| Sulfonyl Group | May participate in interactions with biological targets |
| Pyrazolo-Pyrazine Core | Known for various pharmacological activities, including antimicrobial and anticancer effects |
Research Findings
While specific research findings on this exact compound are not available, related compounds have demonstrated promising biological activities. For instance, pyrazolo-pyrimidine derivatives have shown antimicrobial, antiviral, and anticancer properties . The incorporation of a trifluoromethoxy group can further enhance these activities by improving cellular penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume